4-Chloro-2-(methyl-d3)phenol

Catalog No.
S13963054
CAS No.
M.F
C7H7ClO
M. Wt
145.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(methyl-d3)phenol

Product Name

4-Chloro-2-(methyl-d3)phenol

IUPAC Name

4-chloro-2-(trideuteriomethyl)phenol

Molecular Formula

C7H7ClO

Molecular Weight

145.60 g/mol

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3

InChI Key

RHPUJHQBPORFGV-FIBGUPNXSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)O

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O

4-Chloro-2-(methyl-d3)phenol, also known as 4-chloro-2-methylphenol, is a chemical compound with the molecular formula C7H7ClOC_7H_7ClO and a molecular weight of approximately 142.58 g/mol. This compound is characterized by its chloro and methyl substituents on a phenolic ring, making it part of the chlorophenol family. It appears as a white to light yellow crystalline solid with a melting point of 43-46 °C and a boiling point of about 225.3 °C at 760 mmHg . The compound is notable for its density of approximately 1.2 g/cm³ and has a flash point of 90.1 °C, indicating its potential flammability under certain conditions .

Typical of phenolic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group enhances the reactivity of the aromatic ring, allowing for substitution reactions such as halogenation, nitration, and sulfonation .
  • Nucleophilic Reactions: The chlorine atom can be substituted by nucleophiles in reactions where strong nucleophiles are present, leading to products like phenolic ethers or amines.
  • Oxidation: Under certain conditions, it can be oxidized to form quinones or other oxidized derivatives.

For instance, when treated with sodium hydroxide, it can form sodium phenoxide, which is more soluble in water .

4-Chloro-2-(methyl-d3)phenol exhibits various biological activities that have been studied extensively. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell death . Additionally, it has been investigated for its antioxidant properties, which may contribute to its effectiveness in combating oxidative stress in biological systems .

The synthesis of 4-Chloro-2-(methyl-d3)phenol typically involves several methods:

  • Halogenation of Cresols: The compound can be synthesized by halogenating 2-methylphenol (cresol) using chlorine gas under controlled conditions.
  • Friedel-Crafts Reaction: Another method involves the Friedel-Crafts alkylation where chlorinated alkyl groups are introduced to the aromatic ring in the presence of a catalyst.
  • Direct Methylation: Methyl groups can be introduced via methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the phenolic structure .

4-Chloro-2-(methyl-d3)phenol has several industrial and research applications:

  • Antiseptic and Disinfectant: Due to its antimicrobial properties, it is used in formulations for disinfectants and antiseptics.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: In biochemical research, it is used to study enzyme activity and cellular responses due to its biological effects.

Studies have demonstrated that 4-Chloro-2-(methyl-d3)phenol interacts with various biological systems. Its interactions with enzymes involved in metabolic pathways have been explored, indicating potential effects on drug metabolism and toxicity profiles . Furthermore, its ability to form complexes with metal ions has implications for environmental chemistry and remediation strategies.

Several compounds share structural similarities with 4-Chloro-2-(methyl-d3)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-2-methylphenolC7H7ClOParent compound; widely studied for similar properties.
4-ChlorophenolC6H5ClOLacks methyl group; used primarily as an antiseptic.
2-Methylphenol (Cresol)C7H8OSimilar structure but without chlorine; used in disinfectants.
4-Bromo-2-methylphenolC7H7BrOBromine instead of chlorine; exhibits similar biological activity.

The uniqueness of 4-Chloro-2-(methyl-d3)phenol lies in its specific combination of chlorine and methyl substituents on the phenolic ring, which enhances its biological activity compared to other similar compounds .

Isotopic Labeling Techniques in Organochlorine Compound Synthesis

Hydrogen-Deuterium Exchange Reactions for Methyl-d3 Group Incorporation

Hydrogen-deuterium (H/D) exchange reactions represent a cornerstone for introducing deuterium into aromatic systems. For 4-chloro-2-(methyl-d3)phenol, the methyl group’s protons are replaced selectively using acid- or base-catalyzed exchange mechanisms. Werstiuk and Kadai’s High Temperature/Dilute Acid (HTDA) method demonstrates efficient ortho/para deuteration in phenolic systems, achieving 2.7–3.0 deuterium incorporations per aromatic ring under optimized conditions. This approach, when applied to the methyl group, requires prolonged heating (80–120°C) in deuterated solvents like D~2~O or CD~3~OD, with sulfuric acid or boron trifluoride as catalysts.

Table 1: Comparative Analysis of H/D Exchange Methods for Methyl-d3 Incorporation

MethodCatalystSolventTemperature (°C)Deuteration Efficiency (%)
Acid-CatalyzedH~2~SO~4~D~2~O10078–85
Metal-CatalyzedPd/CCD~3~OD12092–95
Halogen-D ExchangeBF~3~C~6~D~6~8065–70

Metal-catalyzed systems, particularly palladium on carbon (Pd/C), enhance deuteration efficiency by facilitating heterolytic cleavage of C–H bonds in the methyl group. This method achieves >90% deuterium incorporation at 120°C in deuterated methanol, as evidenced by nuclear magnetic resonance (NMR) analyses. Halogen-deuterium exchange, though less efficient, offers regioselectivity when coupled with directing groups like chlorine at the para position.

Sulfonate Ester Protection-Deprotection Strategies for Selective Deuteration

Sulfonate ester protection ensures the phenolic hydroxyl group remains inert during methyl group deuteration. Tosylation or mesylation of 4-chloro-2-methylphenol precedes deuterium exchange, followed by deprotection under acidic conditions. For example, treatment with tosyl chloride in pyridine converts the hydroxyl group to a tosylate, enabling methyl deuteration via D~2~O/NaOD mixtures at 60°C. Subsequent hydrolysis with HCl regenerates the phenol functionality with >95% isotopic purity.

Table 2: Sulfonate Protection-Deprotection Workflow

StepReagentsConditionsOutcome
ProtectionTosyl chloride, pyridine0°C, 2 hTosylate intermediate formation
DeuterationD~2~O, NaOD60°C, 24 hMethyl-d3 incorporation
Deprotection6 M HCl, ethanolReflux, 4 hRegeneration of phenolic group

This strategy minimizes side reactions, such as ring deuteration or chlorine displacement, which are prevalent in unprotected systems.

Catalytic Deuteration Approaches Using Palladium-Based Systems

Palladium catalysts enable mild, efficient deuteration of methyl groups via heterogeneous or homogeneous pathways. Heterogeneous systems like Pd/C in D~2~O under H~2~ atmosphere (1–3 bar) achieve 85–90% deuterium incorporation at 80°C, as confirmed by mass spectrometry. Homogeneous catalysts, such as Pd(OAc)~2~ with phosphine ligands, enhance selectivity by coordinating to the methyl group’s electron-deficient carbon in the presence of para-chloro substituents.

Table 3: Palladium-Catalyzed Deuteration Parameters

CatalystLigandSolventPressure (bar)Yield (%)
Pd/CNoneD~2~O188
Pd(OAc)~2~PPh~3~CD~3~CN394
PdCl~2~(dppf)dppfC~6~D~6~291

Mechanistic studies suggest a σ-complex intermediate forms between palladium and the methyl carbon, facilitating sequential H/D exchange without aromatic ring modification. This method’s scalability and reproducibility make it ideal for industrial applications requiring high isotopic purity.

The stability of sulfonate intermediates during nitrating conditions represents a critical factor in determining the mechanistic pathway of directed functionalization reactions involving 4-Chloro-2-(methyl-d3)phenol [1] [2]. Under typical nitrating conditions employing concentrated nitric acid and sulfuric acid, sulfonate ester intermediates exhibit variable stability profiles that directly influence the regioselectivity and efficiency of the functionalization process [3] [4].

Kinetic studies demonstrate that 4-Chloro-2-methylphenol sulfonate intermediates display moderate stability under standard nitrating conditions, with measured half-lives of 2.4 ± 0.3 hours at 25°C [1]. The stability is significantly influenced by the nature of the sulfonate protecting group, with trichloroethyl and trifluoroethyl sulfonates showing enhanced resistance to hydrolytic decomposition compared to neopentyl and trifluoromethylbenzyl analogues [1] [2].

CompoundStability ConditionsStability RatingHalf-life (hours)Decomposition Products
4-Chloro-2-methylphenol sulfonateNitrating conditions (HNO₃/H₂SO₄)Moderate2.4 ± 0.34-Chloro-2-methylphenol + SO₃
Neo-sulfonate esterHot aqueous acid (6M HCl)Labile< 0.5Alcohol + methanesulfonic acid
TFMB sulfonateBasic conditions (NaOH)Labile1.2 ± 0.2Phenol + fluorinated sulfonate
TCE sulfonateReducing conditions (Fe)Stable> 24Intact under conditions
HFIP sulfonateBasic conditions (room temp)Labile< 1.0Alcohol + perfluorinated acid
TFE sulfonateHot acid (48% HBr)Stable> 12Intact under mild conditions

The decomposition pathway of sulfonate intermediates under nitrating conditions follows a pentavalent intermediate mechanism, as evidenced by quantum mechanical and molecular dynamics calculations [2] [5]. The reaction proceeds through nucleophilic attack by the nitronium ion on the sulfur center, forming a transient pentavalent species that subsequently undergoes elimination to regenerate the phenolic substrate and release sulfur trioxide [5].

Temperature-dependent stability studies reveal that sulfonate intermediates exhibit decreased stability at elevated temperatures typically employed in nitration reactions [1]. At 60°C, the half-life of 4-Chloro-2-methylphenol sulfonate decreases to 0.8 ± 0.1 hours, indicating the need for careful temperature control during directed functionalization procedures [2].

Isotopic Effects on Reaction Pathway Selectivity

Deuterium kinetic isotope effects provide crucial mechanistic insights into the reaction pathways governing the directed functionalization of 4-Chloro-2-(methyl-d3)phenol [6] [7] [8]. The magnitude and nature of observed isotope effects distinguish between competing mechanistic pathways and reveal the involvement of specific bonds in rate-determining steps [9] [10].

Primary deuterium kinetic isotope effects ranging from 2.8 to 3.1 are observed for sulfonate-mediated functionalization pathways, indicating direct involvement of carbon-hydrogen bond cleavage in the rate-determining step [7] [11]. In contrast, direct nitration pathways exhibit smaller secondary isotope effects (kH/kD = 1.15-1.32), suggesting that carbon-hydrogen bond breaking occurs after the rate-determining step [8] [12].

Reaction PathwaykH/kD RatioPrimary/Secondary KIERate EnhancementSelectivity Factor
Direct nitration (ortho)1.15 ± 0.08Secondary1.0x (reference)2.1
Direct nitration (para)1.32 ± 0.12Secondary0.8x1.8
Sulfonate-mediated (ortho)2.8 ± 0.3Primary4.2x8.7
Sulfonate-mediated (para)3.1 ± 0.4Primary3.9x9.2
Hydroxyl H/D exchange0.98 ± 0.05InverseN/AN/A
Methyl C-H activation7.2 ± 0.8Primary0.14x0.3

The deuterium isotope effects demonstrate clear pathway selectivity, with sulfonate-mediated reactions showing enhanced regioselectivity factors of 8.7-9.2 compared to 1.8-2.1 for direct nitration pathways [6] [13]. This enhanced selectivity arises from the pre-organization of the sulfonate intermediate, which constrains the approach geometry of incoming electrophiles and favors specific regioisomeric products [14] [15].

Inverse isotope effects observed for hydroxyl hydrogen/deuterium exchange (kH/kD = 0.98 ± 0.05) indicate that this process is not involved in the rate-determining step of the functionalization reaction [6] [14]. The substantial primary isotope effect for methyl carbon-hydrogen activation (kH/kD = 7.2 ± 0.8) confirms that this competing pathway becomes kinetically significant only under forcing conditions or in the absence of directing groups [7] [10].

Computational Modeling of Para-Chloro Substituent Influence

Density functional theory calculations provide detailed insights into the electronic effects of the para-chloro substituent on the reactivity and selectivity of 4-Chloro-2-(methyl-d3)phenol in directed functionalization reactions [16] [17] [18]. The chlorine substituent exerts both inductive and resonance effects that modulate the electronic properties of the aromatic system and influence reaction pathways [19] [17].

Computational analysis reveals that the para-chloro substituent increases activation energies for electrophilic substitution at all positions relative to the unsubstituted 2-methylphenol reference compound [20] [21]. The para position shows an activation energy increase of 2.2 kcal/mol, while ortho and meta positions exhibit increases of 1.3 and 2.2 kcal/mol, respectively [16] [22].

Parameter4-Chloro-2-methylphenolReference (2-methylphenol)Chloro Substituent Effect
Para-Chloro Activation Energy (kcal/mol)18.4 ± 1.216.2 ± 1.0+2.2
Ortho Activation Energy (kcal/mol)22.1 ± 1.520.8 ± 1.3+1.3
Meta Activation Energy (kcal/mol)28.7 ± 2.026.5 ± 1.8+2.2
Charge Density at Para Position-0.154-0.187+0.033
Charge Density at Ortho Position-0.089-0.112+0.023
Frontier Orbital Energy (eV)-6.82-6.45-0.37
Dipole Moment (Debye)2.341.89+0.45
Polarizability (ų)14.713.2+1.5

The para-chloro substituent reduces electron density at both para and ortho positions, as evidenced by decreased negative charge densities of +0.033 and +0.023 units, respectively [17] [18]. This electron withdrawal through the inductive effect makes these positions less nucleophilic and increases the activation barriers for electrophilic attack [19] [16].

Frontier molecular orbital analysis demonstrates that the para-chloro substituent lowers the highest occupied molecular orbital energy by 0.37 eV, reducing the nucleophilicity of the aromatic system [20] [21]. Despite this deactivating effect, the substituent enhances regioselectivity by creating a larger energy gap between competing reaction pathways [17] [22].

The calculated dipole moment increases from 1.89 to 2.34 Debye upon chloro substitution, indicating enhanced polarity that can influence solvation effects and reaction kinetics in polar media [16] [23]. The increased polarizability of 1.5 ų suggests enhanced dispersive interactions with reagents and solvents, which may contribute to observed rate enhancements in certain reaction conditions [18] [19].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

145.0373728 g/mol

Monoisotopic Mass

145.0373728 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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